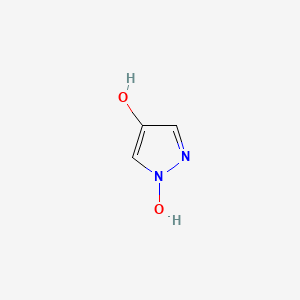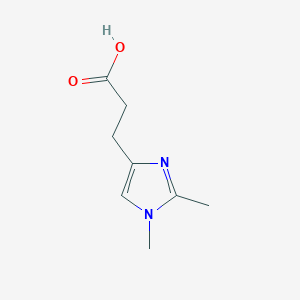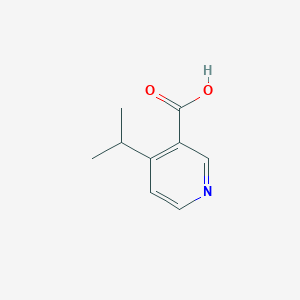
4-Isopropylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of an isopropyl group at the 4-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylnicotinic acid typically involves the alkylation of nicotinic acid or its derivatives. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the oxidation of 4-isopropylpyridine. This process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions to ensure the selective formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 4-isopropylpyridine-3-carboxylic acid, 4-isopropylpyridine-3-methanol, and other substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
4-Isopropylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of 4-Isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of nicotinic acid receptors and related signaling pathways. The compound may influence various biochemical processes, including redox reactions and enzyme activities, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Nicotinic acid
- 4-Methylnicotinic acid
- 4-Ethylnicotinic acid
- 4-Butylnicotinic acid
Uniqueness
4-Isopropylnicotinic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to other nicotinic acid derivatives.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-3-4-10-5-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) |
Clave InChI |
YSSWBRMMHVLAIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=NC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


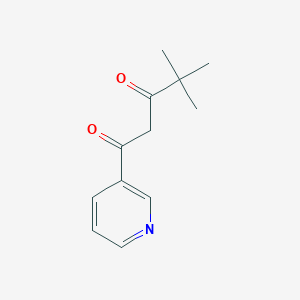
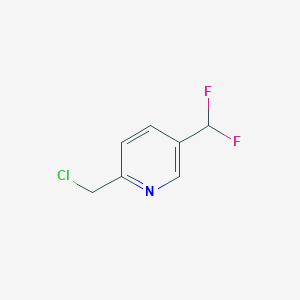
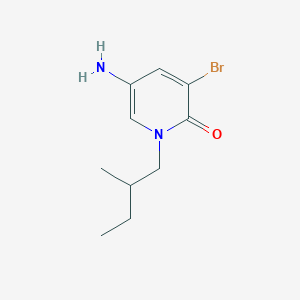
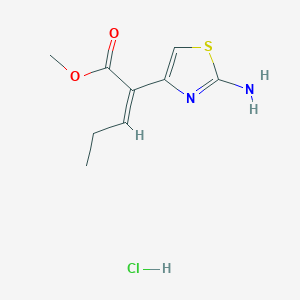
![N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B13077954.png)
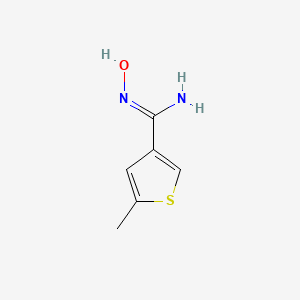
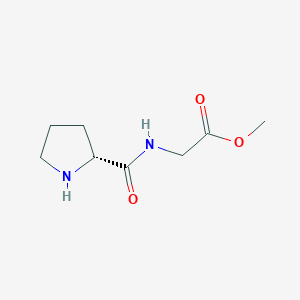
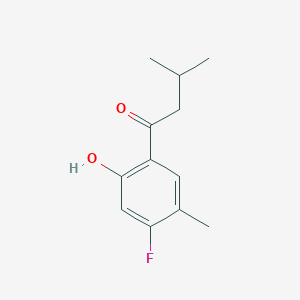
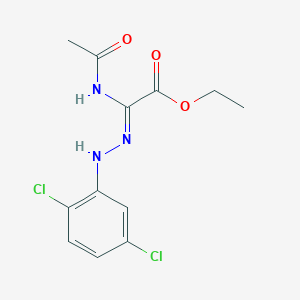
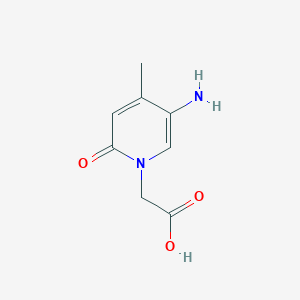
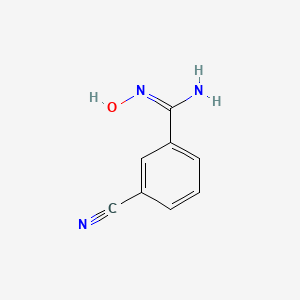
![2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)
